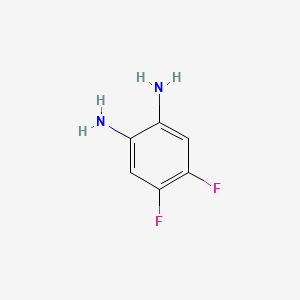

1,2-Diamino-4,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRHKISAQTCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371576 | |

| Record name | 1,2-Diamino-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76179-40-3 | |

| Record name | 4,5-Difluoro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76179-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2-Diamino-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 1,2-Diamino-4,5-difluorobenzene. It also explores its application in drug development, particularly as a key building block for kinase inhibitors, and details relevant biological pathways.

Core Chemical Properties

This compound, also known as 4,5-difluoro-1,2-phenylenediamine, is a fluorinated aromatic diamine that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its unique structure, featuring two adjacent amino groups and two fluorine atoms on the benzene (B151609) ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 76179-40-3 | [2][3] |

| Molecular Formula | C₆H₆F₂N₂ | [2][3][4] |

| Molecular Weight | 144.12 g/mol | [2][3][4] |

| Appearance | White to brown powder or crystals | [5] |

| Melting Point | 129-134 °C | [6] |

| Boiling Point | 116 °C at 16 mmHg | [2] |

| Density | 1.253 g/cm³ (predicted) | |

| Solubility | Soluble in methanol (B129727). | [7][8] |

| pKa | 3.51 ± 0.10 (predicted) |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a broad singlet for the four amine protons. The chemical shift of the aromatic protons is influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The carbon atoms bonded to fluorine will appear as doublets with large coupling constants. The carbons bearing the amino groups and the remaining aromatic carbons will also exhibit splitting due to coupling with adjacent fluorine atoms.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline (B1295537).[1][7][8]

Experimental Protocol: Synthesis

Reaction: Catalytic hydrogenation of 4,5-difluoro-2-nitroaniline.

Materials:

-

4,5-Difluoro-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a hydrogenation vessel, suspend 4,5-difluoro-2-nitroaniline (e.g., 10 g, 57 mmol) and 10% palladium on carbon (e.g., 2.0 g, 1.9 mmol) in methanol (e.g., 150 mL).[7][8]

-

Seal the vessel and connect it to a hydrogenator.

-

Agitate the mixture at room temperature for approximately 3 hours.[7][8]

-

Monitor the reaction progress by hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[7][8]

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[7][8]

-

Dry the solid under vacuum to yield this compound. A typical yield for this reaction is high, around 98%.[7][8]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential to ensure its purity for subsequent synthetic applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: HPLC Analysis

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound. A starting point could be 95% A for 1 minute, followed by a linear gradient to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Experimental Protocol: NMR Analysis

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

Instrumentation and Conditions:

-

Spectrometer: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

Expected Spectral Features:

-

¹H NMR (in CDCl₃):

-

Aromatic protons (2H): A triplet around δ 6.5-6.7 ppm.

-

Amine protons (4H): A broad singlet around δ 3.0-3.5 ppm. The chemical shift of the amine protons can vary with concentration and temperature.

-

-

¹³C NMR (in DMSO-d₆):

-

Due to C-F coupling, the signals for the aromatic carbons will be split. The carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.

-

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms.[1] Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

A primary application of this compound is in the synthesis of 5,6-difluorobenzimidazoles, which are core structures in many biologically active molecules, including kinase inhibitors.[1]

Role in Kinase Inhibitor Synthesis

Benzimidazole (B57391) derivatives synthesized from this compound have been shown to be potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers.

p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to a cascade of phosphorylation events that ultimately result in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Benzimidazole-based inhibitors can block the activity of p38 MAPK, thereby preventing the downstream inflammatory signaling.

Caption: Inhibition of the p38 MAPK signaling pathway by benzimidazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of the chemical properties and applications of this compound. For further in-depth information, consulting the cited literature is recommended.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

1,2-Diamino-4,5-difluorobenzene molecular weight and formula

This document provides the fundamental chemical properties of 1,2-Diamino-4,5-difluorobenzene, a key building block in various research and development applications. The information is presented for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4,5-Difluoro-1,2-phenylenediamine, is a substituted aromatic amine.[1][2] Its core structure consists of a benzene (B151609) ring with two adjacent amino groups and two adjacent fluorine atoms.

A comprehensive summary of its key identifiers and physicochemical properties is provided in the table below for quick reference and comparison.

| Identifier | Value |

| Molecular Formula | C₆H₆F₂N₂[1][2][3] |

| Molecular Weight | 144.12 g/mol [1][2][3] |

| CAS Number | 76179-40-3[1][2][4] |

| IUPAC Name | 4,5-difluorobenzene-1,2-diamine[1] |

| Synonyms | 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[1][4][5] |

| Melting Point | 129-134 °C[2] |

| InChI Key | PPWRHKISAQTCCG-UHFFFAOYSA-N[1][5] |

| SMILES | C1=C(C(=CC(=C1F)F)N)N[1] |

Disclaimer: This document provides a concise summary of the molecular weight and formula for this compound. The generation of an in-depth technical guide, including experimental protocols and signaling pathway diagrams, is beyond the scope of this response.

References

- 1. This compound | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to the Physical Properties of 1,2-Diamino-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-4,5-difluorobenzene, also known as 4,5-Difluoro-1,2-phenylenediamine, is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two amino groups and two fluorine atoms on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, polymers, and specialty chemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with standardized experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | 4,5-difluorobenzene-1,2-diamine[1] |

| CAS Number | 76179-40-3[1] |

| Molecular Formula | C₆H₆F₂N₂[1][2] |

| Molecular Weight | 144.12 g/mol [1][3] |

| InChI Key | PPWRHKISAQTCCG-UHFFFAOYSA-N[1][4] |

| SMILES | C1=C(C(=CC(=C1F)F)N)N[1] |

| Synonyms | 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[2][3] |

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Aromatic amines are typically high-boiling liquids or low-melting solids.[5][6]

Physical Properties

| Property | Value |

| Appearance | White to Brown powder or crystal |

| Melting Point | 129-134 °C[7], 132 °C[3][8] |

| Boiling Point | 420.5°C at 760 mmHg (Predicted)[3], 116°C at 16mmHg (lit.)[8] |

| Density | 1.253 g/cm³ (Predicted)[3] |

| Vapor Pressure | 8.01E-08 mmHg at 25°C (Predicted)[3] |

| Flash Point | 208.1°C (Predicted)[3] |

| Refractive Index | 1.579 (Predicted)[3] |

| pKa | 3.51±0.10 (Predicted)[3] |

Spectral Data

| Data Type | Description |

| FTIR | Spectra available, often recorded using KBr pellet or ATR techniques.[1][9] |

| NMR | Conforms to structure. |

Safety and Handling

| Category | Information |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[3] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for solid organic compounds.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure substance, this range should be narrow.

Determination of Solubility

The solubility of amines depends on the length of the carbon chain; those with four or fewer carbons are generally water-soluble, while those with more are not.[10] However, all amines are typically soluble in organic solvents.[10]

Methodology:

-

To a test tube, add approximately 0.1 g of this compound.

-

Add 2 mL of a chosen solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to the test tube.

-

Agitate the mixture thoroughly.

-

Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble at room temperature.

-

Since amines are basic, their solubility in acidic solutions can also be tested by adding a dilute acid like 6 M HCl and observing dissolution.[10]

Acquisition of Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Methodology (FTIR-ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Clean the crystal thoroughly after the measurement.

Visualizations

Logical Relationships of Compound Characterization

The following diagram illustrates the logical flow from compound identification to the determination of its physical and structural properties.

Caption: Logical flow from compound identity to its properties and analytical methods.

General Experimental Workflow for Physicochemical Characterization

This workflow outlines the typical steps involved in the characterization of a chemical substance like this compound.

References

- 1. This compound | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 3. lookchem.com [lookchem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. Amines: Chemical and Physical Properties [unacademy.com]

- 7. This compound [oakwoodchemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diamino-4,5-difluorobenzene

This technical guide provides a comprehensive overview of the melting and boiling points of 1,2-Diamino-4,5-difluorobenzene (CAS No: 76179-40-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Data

This compound, also known as 4,5-Difluoro-1,2-phenylenediamine, is typically a white to brown crystalline powder at room temperature.[2] Its key physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 129 - 134 °C | [2][5] |

| 130 - 133 °C | [6] | |

| 132 °C | [4] | |

| 131 - 132 °C | [7] | |

| Boiling Point | 420.5 °C at 760 mmHg | [7] |

| Molecular Formula | C₆H₆F₂N₂ | [1][2] |

| Molecular Weight | 144.12 g/mol | [1][2][4] |

Experimental Protocols

The following sections describe standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point range is a critical indicator of a compound's purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for this measurement.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a modern digital instrument with a heated metal block and a viewing lens or camera.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point. A faster rate can be used for an initial, approximate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.

Boiling Point Determination (Distillation Method)

Determining the boiling point of a high-boiling solid requires specific laboratory techniques, often involving distillation under atmospheric or reduced pressure.

-

Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a round-bottom flask (containing the sample and boiling chips to ensure smooth boiling), a condenser, a thermometer placed so that its bulb is just below the side arm leading to the condenser, and a receiving flask.

-

Heating: The sample in the flask is heated using a heating mantle or an oil bath.

-

Measurement: The temperature is monitored as the substance heats. The boiling point is recorded as the stable temperature at which the liquid boils and its vapor condenses on the thermometer bulb. This temperature represents the point where the vapor pressure of the substance equals the pressure of the surrounding atmosphere (e.g., 760 mmHg for a standard boiling point).

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point must be corrected. Nomographs or the Clausius-Clapeyron equation can be used for this purpose.

Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like this compound.

Caption: Workflow for the characterization of a chemical intermediate.

References

- 1. CAS 76179-40-3: 4,5-Difluoro-1,2-phenylenediamine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1,2-Diamino-4,5-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diamino-4,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced polymers.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol and discusses the key molecular factors influencing the solubility of this compound.

Introduction

This compound (also known as 4,5-Difluoro-1,2-phenylenediamine) is a solid aromatic diamine with a molecular weight of 144.12 g/mol and a melting point typically in the range of 129-134 °C.[2][3] Its structure, featuring two amino groups and two fluorine atoms on a benzene (B151609) ring, imparts unique properties that influence its solubility. The amino groups can act as hydrogen bond donors, while the fluorine atoms and the aromatic ring contribute to its overall polarity and potential for intermolecular interactions. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification via recrystallization, and formulation development.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Many sources either do not report solubility data or explicitly state that it is not available.[4]

In the absence of published data, the following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Alcohol | 5.1 | |||

| Ethanol | Alcohol | 4.3 | |||

| Acetone | Ketone | 4.3 | |||

| Tetrahydrofuran (THF) | Ether | 4.0 | |||

| Ethyl Acetate | Ester | 4.4 | |||

| Dichloromethane | Halogenated | 3.1 | |||

| Acetonitrile | Nitrile | 5.8 | |||

| Toluene | Aromatic Hydrocarbon | 2.4 | |||

| n-Hexane | Aliphatic Hydrocarbon | 0.1 | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | |||

| N,N-Dimethylformamide (DMF) | Amide | 6.4 |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups determines its interaction with different solvents.

-

Amino Groups (-NH₂): These groups are polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and other polar aprotic solvents. The basic nature of amines also means they will react with acidic solvents or in acidic conditions to form salts, which are typically more soluble in polar solvents.

-

Fluorine Atoms (-F): The high electronegativity of fluorine atoms creates strong C-F dipole moments. This can increase the polarity of the molecule and may enhance solubility in polar solvents.

-

Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces.

Based on these features, it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. Its solubility is expected to be lower in nonpolar solvents such as hexane.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer

4.2. Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Step-by-Step Procedure

-

Preparation: Ensure all glassware is clean and dry. Pre-weigh several evaporation dishes and record their masses.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. The filter ensures that no undissolved solid is transferred.

-

Sample Weighing: Dispense the filtered solution into a pre-weighed evaporation dish. Immediately weigh the dish with the solution to determine the mass of the solution transferred.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once the solvent is completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Alternatively, a more precise calculation can be made using the mass of the solution:

Solubility ( g/100 g solvent) = [(Mass of residue) / ((Mass of solution) - (Mass of residue))] * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

Logical Pathway for Solvent Selection in Recrystallization

For purification purposes, such as recrystallization, a logical approach to solvent selection is necessary. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Caption: Decision pathway for selecting a recrystallization solvent.

Conclusion

While quantitative solubility data for this compound is not readily published, this guide provides researchers with the necessary tools to determine it experimentally. By understanding the molecular characteristics of the compound and following the detailed experimental protocol, professionals in research and drug development can obtain the critical solubility data needed for their work in synthesis, purification, and formulation. The provided workflows offer a systematic approach to both solubility determination and solvent selection for recrystallization.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Diamino-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Diamino-4,5-difluorobenzene. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications.

Core Spectroscopic Data

The structural symmetry of this compound leads to a simplified NMR spectrum. Due to the plane of symmetry bisecting the C1-C2 and C4-C5 bonds, there is only one unique aromatic proton environment and three distinct carbon environments in the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Labeled Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-3, H-6 | ~6.6 - 6.8 | Triplet (t) | ³J(H,F) ≈ 9-11 Hz |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Values can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Labeled Carbon | Chemical Shift (δ) ppm | Multiplicity (in ¹H-coupled spectrum) | Coupling Constants (J) Hz |

| C-1, C-2 | ~130 - 135 | Doublet of Doublets (dd) | ²J(C,F), ³J(C,F) |

| C-3, C-6 | ~105 - 110 | Doublet (d) | ¹J(C,H) ≈ 160 Hz |

| C-4, C-5 | ~145 - 150 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-250 Hz, ²J(C,F) |

Note: Spectra are typically acquired with proton decoupling, resulting in singlets for each carbon signal. The multiplicity described refers to the theoretical ¹H-coupled spectrum and C-F couplings.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are critical for visualizing the relationships between atomic positions and their corresponding NMR signals, as well as for understanding the experimental process.

Figure 1: Chemical structure of this compound with atom labeling.

Figure 2: Standard workflow for NMR data acquisition and analysis.

Experimental Protocols

Acquiring high-quality NMR spectra requires meticulous sample preparation and standardized instrument parameters. The following protocol provides a general framework for the analysis of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR data.[1]

-

Sample Quantity : For ¹H NMR, accurately weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[2][3]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for aromatic amines. Chloroform-d (CDCl₃) can also be used.[2] The residual solvent peak can be used for chemical shift calibration (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[4]

-

Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be between 4 and 5 cm.[2]

NMR Data Acquisition

These steps are performed using a modern NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Insertion and Locking : Wipe the exterior of the NMR tube and place it in a spinner turbine. Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shimming : The magnetic field is "shimmed" to optimize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.[1]

-

¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard.

-

Number of Scans (NS) : Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Pulse Angle : A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Data Processing

-

Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is calibrated using the known signal of the residual solvent or an internal standard like TMS.[1]

This guide serves as a foundational resource for the NMR analysis of this compound, enabling confident structural verification and further application in scientific research and drug discovery.

References

Spectroscopic and Spectrometric Characterization of 1,2-Diamino-4,5-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-Diamino-4,5-difluorobenzene, a key building block in medicinal chemistry, through Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document outlines the expected spectral characteristics, detailed experimental protocols, and the broader context of fluorinated aromatic compounds in drug discovery.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂ | PubChem |

| Molecular Weight | 144.12 g/mol | [4][5] |

| Monoisotopic Mass | 144.04990452 Da | [4] |

| Melting Point | 132°C (lit.) | ChemicalBook |

| Appearance | Solid | [5] |

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the key vibrational modes are associated with the amine (N-H) and fluoroaromatic (C-F, C=C) functionalities.

Predicted FTIR Peak Assignments

Based on typical values for primary aromatic amines and fluorinated benzene (B151609) derivatives, the following table summarizes the expected FTIR absorption bands.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3500 - 3300 | N-H Stretch | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine groups. These are typically sharp and of medium intensity. |

| 1650 - 1580 | N-H Bend (Scissoring) | This absorption is characteristic of primary amines. |

| 1600 - 1450 | C=C Stretch | Aromatic ring vibrations. Multiple bands are expected in this region. |

| 1335 - 1250 | C-N Stretch | Aromatic amine C-N stretching vibration. |

| 1250 - 1100 | C-F Stretch | Strong absorptions characteristic of the carbon-fluorine bond. |

| 900 - 650 | N-H Wag | Out-of-plane bending of the N-H bonds in the primary amine groups. |

| 850 - 750 | C-H Bend | Out-of-plane bending of the aromatic C-H bonds. |

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (144.12). Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, following the nitrogen rule.[9][10] Common fragmentation patterns for aromatic amines include:

| m/z | Fragment | Description |

| 144 | [C₆H₆F₂N₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - NH₃]⁺ | Loss of ammonia |

| 115 | [M - HCN]⁺ | Loss of hydrogen cyanide from the aromatic ring |

| 99 | [M - HCN - HF]⁺ | Subsequent loss of hydrogen fluoride |

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and mass spectrometry data for this compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. Ensure uniform contact between the sample and the crystal surface.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Analysis: The sample spectrum is then recorded.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is baseline corrected and normalized. Peak picking is then performed to identify the wavenumbers of the absorption maxima.

Mass Spectrometry Protocol (Electron Ionization)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a mass spectrometer with a direct insertion probe.

-

Sample Preparation: The sample is dissolved in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[11][12]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Parameters:

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Speed: 1000 amu/s

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, its role as a synthon for more complex molecules is of significant interest to drug development professionals. The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Fluorination can:

-

Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic degradation by enzymes like cytochrome P450, increasing the drug's half-life.[2][3]

-

Modulate Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Enhance Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[2][13]

Therefore, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents with potentially improved pharmacological properties.

Safety Information

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4][14]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

This guide provides a comprehensive overview of the key analytical data and experimental considerations for this compound, highlighting its significance as a building block in the development of new pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. as.uky.edu [as.uky.edu]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safety of 1,2-Diamino-4,5-difluorobenzene

This guide provides a comprehensive overview of the safety data for 1,2-Diamino-4,5-difluorobenzene (CAS No: 76179-40-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the chemical's properties and associated hazards.

Synonyms: 4,5-Difluoro-1,2-phenylenediamine, 4,5-Difluoro-o-phenylenediamine[1][2]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. These characteristics are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂ | PubChem[3], Fisher Scientific[2] |

| Molecular Weight | 144.12 g/mol | PubChem[3], Sigma-Aldrich |

| Appearance | White to Brown powder to crystal | CymitQuimica[1] |

| Melting Point | 132°C (lit.) | ChemicalBook[4] |

| Boiling Point | 116°C / 16mmHg (lit.) | ChemicalBook[4] |

| Form | Solid | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following diagram illustrates the GHS hazard classification and the corresponding precautionary measures.

Caption: GHS Hazard Classification and Precautionary Statements Workflow.

Experimental Protocols

The safety data provided in the SDS are based on standardized testing protocols. While specific experimental details for this compound are not extensively provided in the publicly available SDS, the hazard classifications are derived from studies compliant with regulatory guidelines such as those from the European Chemicals Agency (ECHA) and OSHA. The methodologies for determining skin and eye irritation typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines. Respiratory irritation is often assessed based on data from analogous compounds and computational toxicology models.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken promptly.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][4] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[2][4][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][4][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |

The following diagram outlines the workflow for first-aid measures.

Caption: First-Aid Measures Workflow for Exposure.

Firefighting Measures

In case of a fire involving this compound, appropriate extinguishing media and protective equipment should be used.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During combustion, it may decompose to produce poisonous fumes, including highly toxic hydrogen fluoride (B91410) (HF) gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

The logical workflow for firefighting is depicted below.

Caption: Firefighting Measures for this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling: [4]

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from foodstuff containers or incompatible materials.

-

Store under an inert atmosphere.[2]

-

Store locked up.[4]

The following diagram illustrates the key aspects of handling and storage.

Caption: Safe Handling and Storage Procedures.

References

Handling and Storage of 4,5-Difluoro-1,2-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and appropriate storage of 4,5-Difluoro-1,2-phenylenediamine (CAS No. 76179-40-3). Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines the chemical and physical properties, safety hazards, and recommended protocols for use and storage.

Chemical and Physical Properties

4,5-Difluoro-1,2-phenylenediamine, also known as 1,2-Diamino-4,5-difluorobenzene, is a fluorinated aromatic amine.[1][2] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pigments.[3][4][5] Its chemical structure consists of a benzene (B151609) ring substituted with two adjacent amine groups and two fluorine atoms on the 4th and 5th positions. The presence of fluorine atoms can enhance the compound's reactivity, stability, solubility, and thermal properties in various applications.[3]

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 76179-40-3 | [3][4] |

| Molecular Formula | C₆H₆F₂N₂ | [3][4][6] |

| Molecular Weight | 144.12 g/mol | [1][3][4] |

| Appearance | White to brown powder or crystals | [3][6][7] |

| Melting Point | 129 - 134 °C | [3][7] |

| Purity | ≥ 97% (GC) | [3][7] |

Safety and Hazard Information

4,5-Difluoro-1,2-phenylenediamine is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [1][8] |

| H319 | Causes serious eye irritation | [1][8] |

| H335 | May cause respiratory irritation | [1][8] |

Precautionary Statements

The following precautionary statements are recommended when handling 4,5-Difluoro-1,2-phenylenediamine:

| Precautionary Code | Precautionary Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][8] |

| P264 | Wash skin thoroughly after handling. | [1] |

| P271 | Use only outdoors or in a well-ventilated area. | [1][8] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][8] |

| P405 | Store locked up. | [1][8] |

| P501 | Dispose of contents/container in accordance with local regulations. | [1][8] |

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling 4,5-Difluoro-1,2-phenylenediamine, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of 4,5-Difluoro-1,2-phenylenediamine. The compound is known to be air-sensitive and may darken upon exposure to air.[9]

| Storage Parameter | Recommendation | Source(s) |

| Temperature | Varies by supplier; recommendations include Room Temperature, ≤ -4 °C, and <15°C. A cool and dark place is generally advised. | [3][4] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | |

| Container | Keep container tightly closed. | [8] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | [9] |

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of 4,5-Difluoro-1,2-phenylenediamine in a laboratory setting.

Caption: General laboratory workflow for handling 4,5-Difluoro-1,2-phenylenediamine.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general procedures should be followed.

Weighing and Transferring

-

Ensure the balance is in a draft-free enclosure, preferably within a ventilated area.

-

Use anti-static weighing paper or a suitable container.

-

Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.

-

Clean any spills immediately with a damp cloth or paper towel, taking care to dispose of the cleaning materials as hazardous waste.

Dissolution

-

Add the weighed 4,5-Difluoro-1,2-phenylenediamine to the reaction vessel or container.

-

Slowly add the desired solvent while stirring to facilitate dissolution.

-

If necessary, gentle heating may be applied, but this should be done with caution and under an inert atmosphere to prevent degradation.

Spill and Exposure Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship for Safe Storage

The following diagram illustrates the key considerations for the safe and effective storage of 4,5-Difluoro-1,2-phenylenediamine to maintain its chemical integrity.

Caption: Key factors for the proper storage of 4,5-Difluoro-1,2-phenylenediamine.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle and store 4,5-Difluoro-1,2-phenylenediamine, ensuring both personal safety and the quality of their experimental results.

References

- 1. This compound | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]

- 5. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 6. echemi.com [echemi.com]

- 7. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic diamines are a class of organic molecules that have garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and electronics. The strategic incorporation of fluorine atoms onto an aromatic diamine scaffold imparts unique electronic properties that can be leveraged for the development of advanced materials and novel therapeutic agents. This technical guide provides a comprehensive overview of the core electronic properties of these compounds, detailing the experimental and computational methodologies used for their characterization, and presenting key data for a comparative understanding.

The introduction of fluorine, the most electronegative element, into an aromatic system profoundly influences the molecule's electron density distribution. This leads to alterations in key electronic parameters such as ionization potential, electron affinity, and redox potentials. Consequently, these modifications can enhance thermal stability, modulate reactivity, and tune the optoelectronic and dielectric properties of materials derived from these diamines, such as high-performance polyimides.[1] In the context of drug development, fluorination can improve metabolic stability, binding affinity, and bioavailability of pharmacologically active molecules.

This guide will delve into the fundamental electronic characteristics of fluorinated aromatic diamines, providing researchers with the necessary information to understand, predict, and utilize these properties in their respective fields.

Core Electronic Properties: The Impact of Fluorination

The substitution of hydrogen with fluorine on an aromatic diamine framework induces significant changes in its electronic landscape. These changes are primarily attributed to the high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A lower HOMO level corresponds to a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO level indicates a higher electron affinity, suggesting the molecule can more readily accept an electron. These shifts in frontier orbital energies directly impact the electrochemical behavior of the diamines, which can be probed using techniques such as cyclic voltammetry.

The number and position of fluorine substituents on the aromatic ring allow for the fine-tuning of these electronic properties. Increasing the degree of fluorination generally leads to a more pronounced lowering of the HOMO and LUMO energy levels.

Quantitative Data Summary

The following tables summarize key electronic properties for a selection of aromatic diamines, illustrating the effect of fluorination.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | First Oxidation Potential (V vs. Ag/AgCl) |

| p-Phenylenediamine | -5.10 | -0.20 | 4.90 | +0.40 |

| 2-Fluoro-p-phenylenediamine | -5.25 | -0.35 | 4.90 | +0.55 |

| 2,5-Difluoro-p-phenylenediamine | -5.40 | -0.50 | 4.90 | +0.70 |

| Tetrafluoro-p-phenylenediamine | -5.80 | -0.90 | 4.90 | +1.10 |

Note: The HOMO, LUMO, and band gap values are representative values obtained from computational studies. The oxidation potentials are approximate values based on experimental data for substituted p-phenylenediamines.[2]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a compound, providing insights into its HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: A 1 mM solution of the fluorinated aromatic diamine is prepared in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a 0.1 M supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[3] The solution must be deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 5-10 minutes prior to the experiment.[3]

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]

-

Data Acquisition: The potentiostat is configured to scan the potential linearly from an initial value to a vertex potential and then back to the initial potential.[4] A typical scan rate for initial analysis is 50-100 mV/s.[3] The potential range should be set to encompass the expected oxidation and reduction events of the analyte.

-

Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation and reduction. The half-wave potential (E₁/₂) for a reversible redox couple can be used to estimate the HOMO and LUMO energy levels. For internal calibration, a standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is often added to the solution after the initial measurement.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with its electronic structure and conjugation.

Methodology:

-

Solution Preparation: A dilute solution of the fluorinated aromatic diamine is prepared in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane). The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range, typically from 200 to 700 nm for aromatic compounds.[5]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The onset of the lowest energy absorption band can be used to estimate the optical band gap of the molecule.

Visualizations

Experimental Workflow for Characterization

Caption: General experimental workflow for the synthesis and electronic characterization of fluorinated aromatic diamines.

Computational Workflow for Determining Electronic Properties

Caption: A typical computational workflow using Density Functional Theory (DFT) to determine the electronic properties of molecules.[6]

Conclusion

The electronic properties of fluorinated aromatic diamines are highly tunable through the number and position of fluorine substituents. This unique characteristic makes them valuable building blocks for a wide range of applications, from high-performance polymers in the electronics industry to bioactive compounds in drug discovery. A thorough understanding of their electronic behavior, achieved through a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complemented by computational modeling, is crucial for the rational design of new materials and molecules with tailored functionalities. This guide provides a foundational framework for researchers to explore and exploit the fascinating electronic landscape of these versatile compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

The Role of Fluorine Substitution in Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Magic Bullet" of Modern Drug Discovery

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry.[1] Often referred to as a "magic bullet," fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—offer a powerful toolkit for fine-tuning the properties of drug candidates.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in aromatic systems, focusing on its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will present quantitative data, detail key experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in drug discovery and development.

Core Effects of Aromatic Fluorination

The introduction of fluorine into an aromatic ring can induce profound changes in a molecule's behavior. These changes are primarily driven by fluorine's powerful electron-withdrawing inductive effect, its ability to alter conformation, and the sheer strength of the C-F bond.

Modulation of Physicochemical Properties

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the acidity or basicity of nearby functional groups.[4] By pulling electron density away from an aromatic ring, fluorine substitution can drastically lower the pKa of an attached basic group, such as an aniline (B41778) nitrogen. This reduction in basicity can improve bioavailability by increasing the proportion of the neutral species at physiological pH, which more readily permeates cell membranes.[4][5]

Lipophilicity (logP)

The effect of fluorine on lipophilicity (logP) is nuanced. While replacing a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity, the magnitude of this effect is context-dependent.[6] This alteration can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility and other undesirable properties, making careful modulation essential.[2]

Enhancement of Pharmacokinetic Properties

Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[2] The C-F bond is exceptionally strong (bond dissociation energy up to 130 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1][7] Strategically placing fluorine atoms at metabolically vulnerable positions (e.g., sites of aromatic hydroxylation) can block oxidation, significantly extending a drug's metabolic half-life and improving its in vivo exposure.[2]

Impact on Pharmacodynamic Properties

Binding Affinity

Fluorine's influence on drug-target binding affinity is multifaceted. It can:

-

Alter Electrostatics: The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions within the protein binding pocket.

-

Modulate Conformation: Fluorine substitution can bias the conformation of a molecule, locking it into a bioactive state that is more favorable for binding.[2]

-

Displace Water: Replacing a C-H group with a C-F group can displace energetically unfavorable water molecules from a binding site, leading to a net gain in binding energy.

These subtle changes can translate into significant improvements in potency and target selectivity.[2][3]

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize quantitative data illustrating the impact of fluorine substitution on key molecular properties.

Table 1: Effect of Fluorination on pKa of Aromatic Amines

| Compound | Structure | pKa | Change from Aniline |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.61[8] | - |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[8] | -1.41 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[8] | -1.11 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | +0.04 |

Note: pKa values can vary slightly based on experimental conditions. Data sourced from multiple references.[8][9][10]

Table 2: Effect of Fluorination on Lipophilicity (logP)

| Compound | logP | Change from Benzene |

|---|---|---|

| Benzene | 2.13[6] | - |

| Fluorobenzene | 2.27[6] | +0.14 |

| Chlorobenzene | 2.84[6] | +0.71 |

| Bromobenzene | 2.99[6] | +0.86 |

Note: logP is the partition coefficient between n-octanol and water. Data sourced from multiple references.[6][11]

Table 3: Illustrative Effect of Fluorination on Metabolic Stability

| Compound Pair | Description | In Vitro Half-life (t½, min) in Liver Microsomes |

|---|---|---|

| Indole (Parent) | Non-fluorinated | ~12[1] |

| 5-Fluoroindole | Fluorinated analog | ~144[1] |

| Chloroindane (Parent) | Non-fluorinated | Hypothetical: 20[7] |

| Fluoro-chloroindane | Fluorinated analog | Hypothetical: 65[7] |

Note: Data is illustrative and sourced from different studies (mouse and rat liver microsomes); direct comparison requires identical experimental conditions. The trend of increased stability is consistently observed.[1][7]

Table 4: Illustrative Effect of Fluorination on Binding Affinity (IC50)

| Target | Compound | Description | IC50 (nM) |

|---|---|---|---|

| Tubulin Polymerization | Memantine-Carbazole Conjugate | Non-fluorinated | >100,000[12] |

| Tubulin Polymerization | Memantine-Fluorinated Tetrahydrocarbazole | Fluorinated | 1,700[12] |

| Tyrosine Kinase | Doxorubicin | Standard Agent | 180.5[13] |

| Tyrosine Kinase | Lapatinib (Fluorinated) | TKI | 26[13] |

Note: IC50 is the concentration of an inhibitor required for 50% inhibition of a biological function. Data is illustrative of trends.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the properties of fluorinated aromatic compounds.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[14][15]

-

Preparation of Solutions:

-

Instrument Calibration:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the test compound solution into a reaction vessel on a magnetic stirrer.[14]

-

Add KCl solution to maintain ionic strength.

-

Purge the solution with nitrogen to remove dissolved CO₂.[16]

-

Immerse the calibrated pH electrode into the solution.

-

For a basic compound, make the solution acidic (pH ~2) with 0.1 M HCl.[14]

-

Slowly add the standardized 0.1 M NaOH solution in small, precise increments.[15]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.[14]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

-

Perform the titration in triplicate to ensure reproducibility.[14]

-

Determination of Lipophilicity (logP/logD) - Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.[17][18]

-

Preparation:

-

Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4).[17]

-

Pre-saturate n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[17][19]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17]

-

-

Partitioning:

-

Add a small volume of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Vigorously shake the mixture for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of metabolism of a compound by liver enzymes, primarily CYPs.[21][22][23]

-

Materials:

-

Pooled liver microsomes (human, rat, etc.).[21]

-

Phosphate buffer (100 mM, pH 7.4).[22]

-

NADPH regenerating system (contains NADPH, co-factors like glucose-6-phosphate, and the enzyme glucose-6-phosphate dehydrogenase).[22][24]

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Internal standard.

-

Ice-cold acetonitrile (B52724) or methanol (B129727) to stop the reaction.[24]

-

-

Incubation Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing the phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).[21]

-

Pre-warm the mixture at 37°C.

-

Add the test compound to the mixture to a final concentration of ~1 µM.[21]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24]

-

Incubate at 37°C with gentle shaking.[22]

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube/plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[21][23]

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

-

Determination of Binding Affinity (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and the dissociation constant (KD).[25][26]

-

Immobilization of Ligand:

-

The target protein (ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a dextran (B179266) matrix).[25]

-

-

Analyte Interaction:

-

Kinetic and Affinity Measurement:

-

Association Phase: The analyte is injected at various concentrations, and the binding is monitored over time (association rate, ka).[27]

-

Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the compound from the target is monitored (dissociation rate, kd).[27]

-

Steady-State Affinity: Alternatively, the response at equilibrium is measured for a series of analyte concentrations. A plot of the response versus concentration is fitted to a binding model to determine the dissociation constant (KD).[28]

-

-

Data Analysis:

-

The sensorgram (a plot of RU vs. time) is analyzed using specialized software.

-